molecular formula C10H18BNO3 B6174301 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one CAS No. 1657004-39-1

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

Cat. No. B6174301
CAS RN: 1657004-39-1
M. Wt: 211.1
InChI Key:
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Description

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one, also known as 4-TMDP, is an organic compound of the boron family that has been studied for its potential applications in the fields of chemistry and biomedicine. This compound is a derivative of pyrrolidin-2-one, a cyclic amine, and is composed of four methyl groups and a boron atom. It has been used in a variety of synthetic reactions, including the synthesis of peptides and peptidomimetics, and has been investigated for its potential use as a therapeutic agent.

Scientific Research Applications

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one has been studied for its potential applications in the fields of chemistry and biomedicine. In the field of chemistry, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one has been used in a variety of synthetic reactions, including the synthesis of peptides and peptidomimetics. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one has been investigated for its potential use as a therapeutic agent. In the field of biomedicine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is not fully understood. However, it is believed that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one may act as a prodrug, which is converted to an active form upon metabolism. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one may act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one are not well understood. However, it has been shown to have a range of effects on cell lines, including increased cell viability, increased cell proliferation, and decreased apoptosis. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

There are several advantages to using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one in laboratory experiments. First, it is a relatively stable compound, which makes it suitable for use in a variety of reactions. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one can be synthesized in a relatively simple manner, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one in laboratory experiments. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one. First, more research is needed to understand the mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one and to identify potential therapeutic applications. Additionally, more research is needed to understand the biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one and to identify potential toxicological effects. Finally, more research is needed to optimize the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one and to identify potential new applications.

Synthesis Methods

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one has been studied extensively. It can be synthesized from the reaction of a pyrrolidin-2-one derivative and a boron-containing reagent, such as trimethylborate, in the presence of a base. This reaction produces a boron-containing pyrrolidin-2-one compound, which can be purified by column chromatography. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one can be synthesized from the reaction of a pyrrolidin-2-one derivative and a boron-containing reagent in the presence of a catalyst, such as a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one involves the reaction of 4-pyrrolidinone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base.", "Starting Materials": [ "4-pyrrolidinone", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to a solution of 4-pyrrolidinone in a suitable solvent", "Add a base to the reaction mixture to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

1657004-39-1

Product Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

Molecular Formula

C10H18BNO3

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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